

H-0106 Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *H-0106 dihydrochloride*

Cat. No.: *B607906*

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CAS Number: 1011465-90-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **H-0106 dihydrochloride**, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This document consolidates available data on its chemical properties, biological activity, and mechanism of action, with a focus on its potential therapeutic application in ophthalmology. Detailed experimental protocols and visual representations of its signaling pathway are included to support further research and development.

Chemical and Physical Properties

H-0106 dihydrochloride is an isoquinoline-5-sulfonamide derivative. The following table summarizes its key chemical and physical properties.

Property	Value
IUPAC Name	4-Chloro-5-[[[(2S)-hexahydro-2-methyl-1,4-diazocin-1(2H)-yl]sulfonyl]-isoquinoline dihydrochloride
CAS Number	1011465-90-9
Molecular Formula	C ₁₆ H ₂₂ Cl ₃ N ₃ O ₂ S
Molecular Weight	426.78 g/mol
Exact Mass	425.0498
Appearance	Solid (form may vary)
Solubility	Data not publicly available. As an isoquinoline sulfonamide derivative, solubility in aqueous solutions may be pH-dependent. Solubility in organic solvents like DMSO and ethanol is likely.
Storage	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.

Biological Activity and Mechanism of Action

H-0106 dihydrochloride is a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The primary reported biological effect of **H-0106 dihydrochloride** is its ability to induce a strong intraocular pressure (IOP)-lowering effect in non-human primates.

ROCK Inhibition

The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to regulating cellular processes such as cell adhesion, migration, proliferation, and smooth muscle contraction.

A study by Sumi et al. (2014) reported that **H-0106 dihydrochloride** is a potent ROCK inhibitor with an IC₅₀ value in the range of 18-48 nM.^[1] However, the specific IC₅₀ values for ROCK1

and ROCK2 isoforms have not been individually reported in publicly available literature.

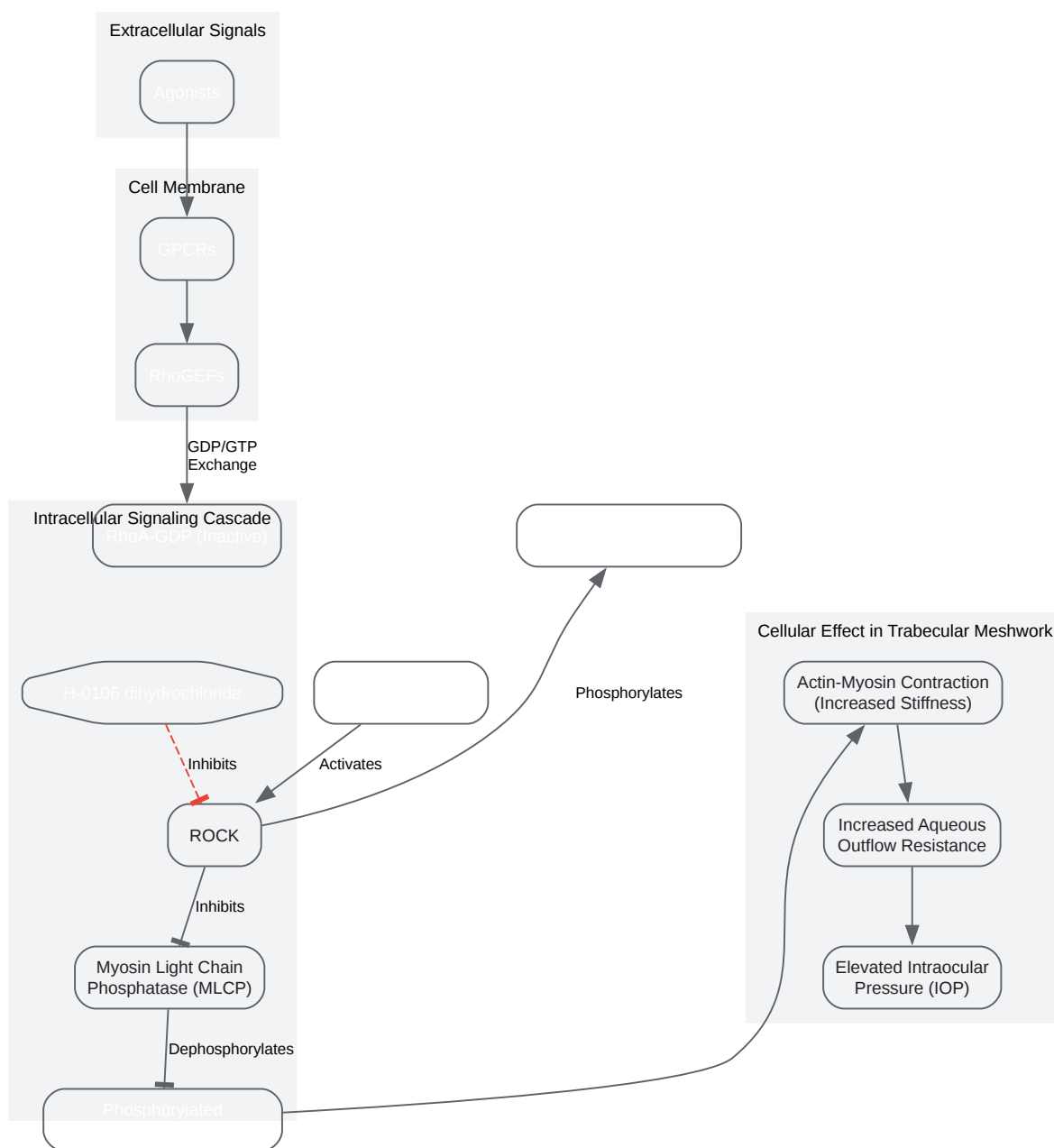
Mechanism of Intraocular Pressure Reduction

In the context of glaucoma, elevated IOP is a major risk factor and is often associated with increased resistance to aqueous humor outflow through the trabecular meshwork. The conventional outflow pathway, which includes the trabecular meshwork and Schlemm's canal, is responsible for draining the majority of the aqueous humor from the anterior chamber of the eye.

The contractility of the trabecular meshwork cells is regulated by the RhoA/ROCK signaling pathway. Activation of this pathway leads to the phosphorylation of downstream targets such as myosin light chain (MLC), which results in increased actin-myosin-driven contraction of the trabecular meshwork cells. This contraction reduces the effective filtration area and increases resistance to aqueous humor outflow, thereby elevating IOP.

ROCK inhibitors, such as **H-0106 dihydrochloride**, counteract this process. By inhibiting ROCK, these compounds prevent the phosphorylation of its downstream effectors, leading to the relaxation of the trabecular meshwork. This relaxation increases the effective filtration area for aqueous humor outflow, reduces outflow resistance, and consequently lowers IOP.

Signaling Pathway of ROCK-Mediated Intraocular Pressure Regulation



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Caption: ROCK signaling pathway in trabecular meshwork cells and the inhibitory action of **H-0106 dihydrochloride**.

In Vivo Efficacy

The primary evidence for the in vivo efficacy of **H-0106 dihydrochloride** comes from a study in ocular normotensive cynomolgus monkeys.[1] Topical administration of **H-0106 dihydrochloride** was shown to exert a strong IOP-lowering effect. However, detailed quantitative data, such as the dose-response relationship, time course of action, and the magnitude of IOP reduction, are not available in the public domain.

Interestingly, the same study noted that while several synthesized isoquinoline-5-sulfonamide compounds demonstrated potent ROCK inhibition in vitro, not all of them produced a significant IOP-lowering effect in vivo.[1] This suggests that factors other than ROCK inhibitory potency, such as ocular bioavailability and pharmacokinetics, may play a crucial role in the in vivo efficacy of these compounds.

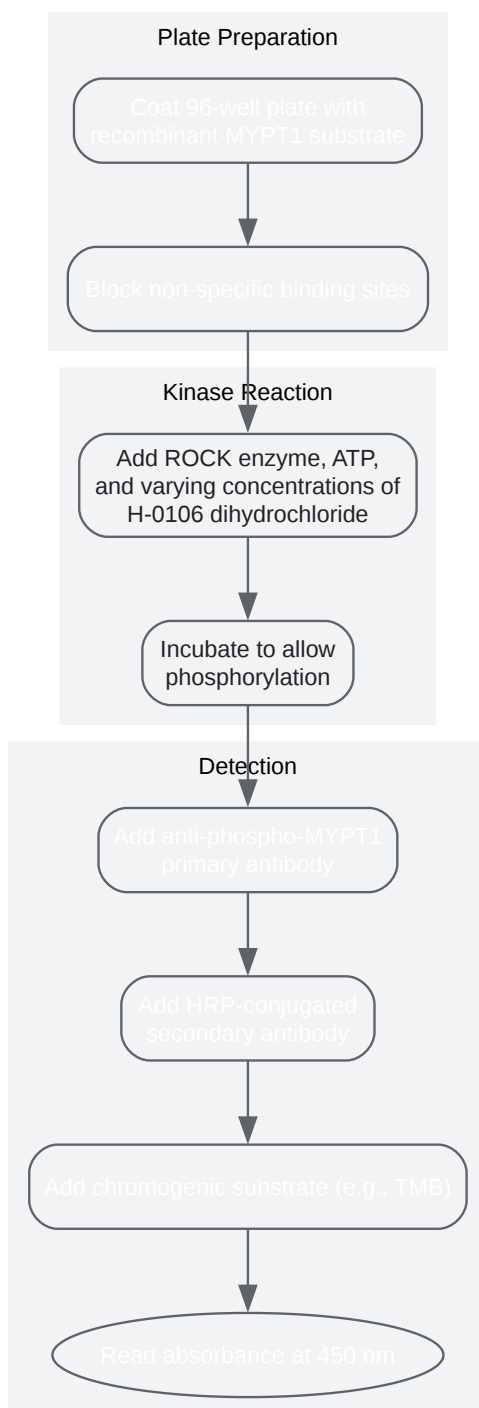
Experimental Protocols

Detailed experimental protocols for **H-0106 dihydrochloride** are not publicly available. The following are representative protocols for key assays based on standard methodologies for ROCK inhibitors.

Representative In Vitro ROCK Kinase Inhibition Assay

This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method to determine the in vitro inhibitory activity of a compound against ROCK. The assay measures the phosphorylation of a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).

Experimental Workflow for In Vitro ROCK Inhibition Assay



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Caption: A representative workflow for determining the in vitro ROCK inhibitory activity of **H-0106 dihydrochloride**.

Methodology:

- **Plate Preparation:** A 96-well microtiter plate is coated with a recombinant ROCK substrate, such as MYPT1. After overnight incubation, the plate is washed and blocked to prevent non-specific binding.
- **Kinase Reaction:** A reaction mixture containing a fixed concentration of active ROCK enzyme (e.g., ROCK2), ATP, and varying concentrations of **H-0106 dihydrochloride** (or a vehicle control) in a suitable kinase buffer is added to the wells. The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
- **Detection:**
 - The reaction is stopped, and the plate is washed.
 - A primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1) is added to each well and incubated.
 - After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated.
 - The plate is washed again, and a chromogenic substrate for HRP (e.g., TMB) is added. The reaction is stopped with an acid solution.
- **Data Analysis:** The absorbance is measured using a microplate reader at 450 nm. The percentage of inhibition at each concentration of **H-0106 dihydrochloride** is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Representative In Vivo Intraocular Pressure Measurement in Cynomolgus Monkeys

This protocol outlines a general procedure for measuring IOP in non-human primates following topical administration of an experimental compound.

Methodology:

- **Animal Acclimatization and Baseline Measurement:** Adult, healthy cynomolgus monkeys are acclimatized to the experimental procedures. Baseline IOP is measured in both eyes of each

animal using a calibrated tonometer (e.g., a Tono-Pen or a rebound tonometer) under light sedation (e.g., ketamine).

- **Drug Administration:** A single drop of a sterile, formulated solution of **H-0106 dihydrochloride** at a specific concentration is administered topically to one eye of each monkey. The contralateral eye receives a vehicle control.
- **IOP Measurement:** IOP is measured in both eyes at predetermined time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).
- **Data Analysis:** The change in IOP from baseline is calculated for both the treated and control eyes at each time point. The IOP-lowering effect of **H-0106 dihydrochloride** is determined by comparing the IOP changes in the treated eye to those in the vehicle-treated eye. Dose-response curves can be generated by testing different concentrations of the compound.

Pharmacokinetics and Toxicology

There is no publicly available information on the pharmacokinetic (absorption, distribution, metabolism, and excretion) or toxicological profile of **H-0106 dihydrochloride**. For isoquinoline sulfonamide derivatives, factors such as lipophilicity and basicity can influence their pharmacokinetic properties, including membrane permeability and protein binding.

Summary and Future Directions

H-0106 dihydrochloride is a potent ROCK inhibitor that has demonstrated significant IOP-lowering activity in a relevant preclinical model of glaucoma. Its mechanism of action, through the relaxation of the trabecular meshwork, makes it a promising candidate for the development of novel anti-glaucoma therapeutics.

However, a comprehensive understanding of its therapeutic potential is limited by the lack of publicly available data. Future research should focus on:

- Determining the specific IC_{50} values for ROCK1 and ROCK2 to understand its isoform selectivity.
- Conducting detailed in vivo studies to establish the dose-response relationship, duration of action, and optimal formulation for IOP reduction.

- Characterizing its pharmacokinetic and toxicological profile to assess its safety and suitability for chronic ophthalmic use.
- Investigating its potential neuroprotective effects on retinal ganglion cells, a known secondary benefit of some ROCK inhibitors.

The elucidation of these key data points will be critical in advancing **H-0106 dihydrochloride** through the drug development pipeline and potentially offering a new therapeutic option for patients with glaucoma.

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References

- 1. researchgate.net [researchgate.net]
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